2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydrobenzo-thieno-pyrimidine core with an acetamide group linked to a furan ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate thieno-pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated potential anti-inflammatory and anti-cancer properties, suggesting its use in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds also feature the thieno-pyrimidine core and are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The uniqueness of 2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18N4O2S/c18-16-15-11-5-1-2-6-12(11)24-17(15)21-13(20-16)8-14(22)19-9-10-4-3-7-23-10/h3-4,7H,1-2,5-6,8-9H2,(H,19,22)(H2,18,20,21) |
InChI Key |
MFVSMTQRERKEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CC(=O)NCC4=CC=CO4)N |
Origin of Product |
United States |
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